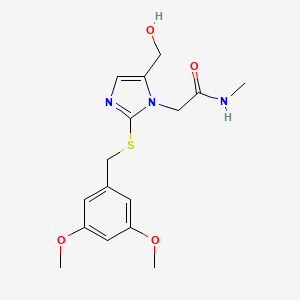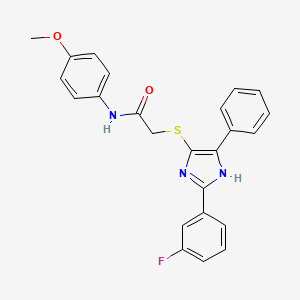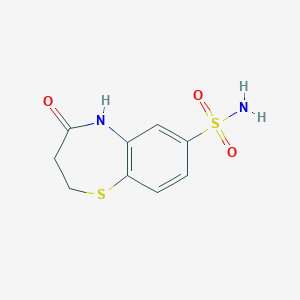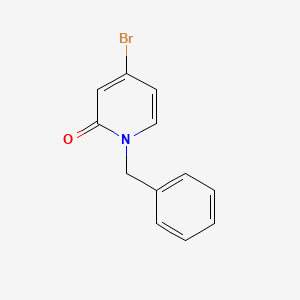
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C16H21N5O and its molecular weight is 299.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized and evaluated derivatives related to the core structure of the compound for their antimicrobial properties. For instance, novel thienopyrimidine derivatives have shown pronounced antimicrobial activity, highlighting the potential of such compounds in combating microbial infections (M. Bhuiyan et al., 2006). Moreover, new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-Chloro-6-ethoxy-4-acetylpyridine, demonstrated good antibacterial and antifungal activities (A. Hossan et al., 2012).
Anti-inflammatory Activity
The synthesis and evaluation of heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon have led to the development of compounds with significant anti-inflammatory activity. This suggests a pathway for the creation of new anti-inflammatory drugs that could potentially incorporate the N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)cyclopentanecarboxamide structure or derivatives thereof (A. Amr et al., 2007).
Anticancer Applications
Research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents suggests that structures related to this compound could have applications in cancer treatment. Such derivatives have been synthesized and shown to possess significant activity, which underlines the potential of these compounds in therapeutic applications (A. Rahmouni et al., 2016).
Properties
IUPAC Name |
N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c22-16(13-5-1-2-6-13)18-10-9-17-14-7-8-15(20-19-14)21-11-3-4-12-21/h3-4,7-8,11-13H,1-2,5-6,9-10H2,(H,17,19)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOOTPJNYLOOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2715595.png)
![N-[5-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2715596.png)

![N-(3-ethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2715600.png)

![1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2715604.png)
![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)
![1-[4-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2715608.png)


![6-(4-Chlorophenyl)-2-[1-(2,5-dimethylpyrazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2715612.png)

![1-[2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2715616.png)

